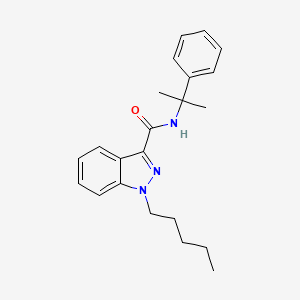
Barium(2+);oxo(114C)methanediolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);oxo(114C)methanediolate: is a chemical compound with the molecular formula CH2BaO3 and a molecular weight of 201.343 . This compound is characterized by the presence of barium ions (Ba²⁺) and oxo(114C)methanediolate groups. It is a relatively specialized compound used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Barium(2+);oxo(114C)methanediolate typically involves the reaction of barium salts with oxo(114C)methanediolate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly, barium chloride or barium nitrate is used as the barium source, and the reaction is carried out in an aqueous or organic solvent medium.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistent quality and high yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Chemischer Reaktionen
Types of Reactions: Barium(2+);oxo(114C)methanediolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The oxo(114C)methanediolate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium carbonate, while reduction may produce barium hydroxide .
Wissenschaftliche Forschungsanwendungen
Chemistry: Barium(2+);oxo(114C)methanediolate is used as a reagent in various chemical reactions and synthesis processes. It serves as a precursor for the preparation of other barium-containing compounds and is utilized in analytical chemistry for qualitative and quantitative analysis.
Biology and Medicine: In biological and medical research, this compound is used in studies involving barium’s effects on biological systems. It is also employed in radiographic imaging as a contrast agent due to its high atomic number, which makes it opaque to X-rays .
Industry: Industrially, the compound is used in the production of ceramics, glass, and other materials where barium’s properties are beneficial. It is also used in the manufacturing of certain types of batteries and electronic components.
Wirkmechanismus
The mechanism of action of Barium(2+);oxo(114C)methanediolate involves its interaction with molecular targets and pathways in various applications. In radiographic imaging, for example, the compound’s high atomic number allows it to absorb X-rays effectively, providing clear contrast images of the gastrointestinal tract . In chemical reactions, the barium ion acts as a Lewis acid, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Barium Carbonate (BaCO3): Used in ceramics and glass production.
Barium Sulfate (BaSO4): Commonly used as a radiographic contrast agent.
Barium Hydroxide (Ba(OH)2): Utilized in analytical chemistry and as a precursor for other barium compounds.
Uniqueness: Barium(2+);oxo(114C)methanediolate is unique due to its specific structure and reactivity. Unlike barium carbonate and barium sulfate, which are primarily used in industrial applications, this compound has specialized uses in both scientific research and industrial processes. Its ability to undergo various chemical reactions and its application in radiographic imaging highlight its versatility and importance .
Eigenschaften
IUPAC Name |
barium(2+);oxo(114C)methanediolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJRCSIUFZENHW-DEQYMQKBSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)([O-])[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Oxireno[f]isoquinoline,1a,7b-dihydro-(9CI)](/img/new.no-structure.jpg)
![Bicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B593674.png)



![[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B593680.png)






